molecular formula C15H19BN2O2 B2364842 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline CAS No. 1210047-61-2

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No.: B2364842
CAS No.: 1210047-61-2
M. Wt: 270.14
InChI Key: AIQHIERPJVIJNJ-UHFFFAOYSA-N
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Description

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a boronic ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves the borylation of a quinoxaline derivative. One common method is the palladium-catalyzed borylation of 6-Methyl-7-bromoquinoxaline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The methyl group on the quinoxaline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or toluene.

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Cross-Coupling: Produces biaryl or styrene derivatives.

    Oxidation: Yields boronic acids.

    Substitution: Results in halogenated or nitrated quinoxaline derivatives.

Scientific Research Applications

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoxaline core’s ability to emit light upon excitation.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline exerts its effects depends on its application:

    In Cross-Coupling Reactions: The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

    In Biological Systems: The quinoxaline core can interact with DNA or proteins, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity in cross-coupling reactions.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Shares the boronic ester group but has a different heterocyclic core.

    4-Fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzimidazole: Contains both a boronic ester and a benzimidazole core.

Uniqueness

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light-emitting characteristics or interactions with biological molecules.

Properties

IUPAC Name

6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-10-8-12-13(18-7-6-17-12)9-11(10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHIERPJVIJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210047-61-2
Record name 6-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
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